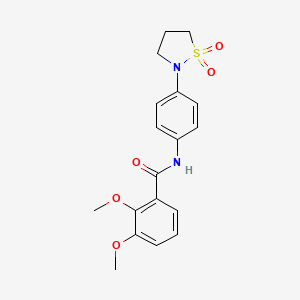

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-6-3-5-15(17(16)25-2)18(21)19-13-7-9-14(10-8-13)20-11-4-12-26(20,22)23/h3,5-10H,4,11-12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWVXRWOJPPQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide typically involves the following steps:

Formation of the 1,1-dioxidoisothiazolidin-2-yl intermediate: This can be achieved by reacting a suitable precursor with an oxidizing agent to introduce the sulfone functionality.

Coupling with the benzamide core: The intermediate is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

Oxidation: Products may include 2,3-dimethoxybenzoic acid or 2,3-dimethoxybenzaldehyde.

Reduction: The major product would be the corresponding sulfide derivative.

Substitution: Depending on the substituent introduced, products can vary widely.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The methoxy groups may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Triazole Derivatives with Phenylsulfonyl Groups ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] share a sulfonyl group but differ in their core heterocycles (triazole vs. isothiazolidine). Key distinctions include:

- Tautomerism : Triazoles [7–9] exist in thione tautomeric forms (C=S stretching at 1247–1255 cm⁻¹), whereas the target compound’s isothiazolidine ring is fully oxidized (S=O stretching at ~1150–1300 cm⁻¹) .

- Electron Effects : The phenylsulfonyl group in triazoles is electron-withdrawing, similar to the isothiazolidine sulfone, but the absence of methoxy groups in triazoles reduces electron donation.

N,O-Bidentate Benzamide Derivatives ()

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a hydroxy-dimethylethyl group enabling metal coordination. Comparisons include:

- Hydrogen Bonding : The hydroxy group in this compound supports catalytic applications, unlike the target’s methoxy groups, which are less interactive .

- Substituent Flexibility : The methyl group at the benzamide’s 3-position contrasts with the target’s 2,3-dimethoxy arrangement, affecting steric and electronic properties.

Silicon-Containing Benzamides ()

(S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-(1-(4-(di-tert-butylfluorosilyl)phenyl)-2,5-dioxopyrrolidin-3-ylthio)propyl)-2,3-dimethoxybenzamide (SiFA-M-FP,5) incorporates a fluorosilyl group for radiopharmaceutical applications. Key differences:

Agrochemical Benzamides ()

Herbicides like isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) and etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) highlight structural variations:

- Substituent Effects : Isoxaben’s isoxazole and etobenzanid’s dichlorophenyl groups are electron-deficient, contrasting with the target’s electron-rich methoxy substituents.

- Biological Activity : Chloro/fluoro groups in agrochemicals enhance lipophilicity and target binding, while the target’s sulfone may alter solubility or degradation .

Radioligand Precursors ()

5-Iodo-N-(4-(3,4-Dihydro-6,7-Dimethoxyisoquinolin-2(1H)-yl)Butyl)-2,3-Dimethoxybenzamide includes iodine for radiolabeling. Comparisons:

- Halogen vs. Sulfone : Iodo groups enable radioimaging, whereas the target’s sulfone may improve metabolic stability.

- Methoxy Positioning : Both compounds use 2,3-dimethoxybenzamide, suggesting shared synthetic intermediates .

Data Tables

Table 1: Structural and Spectral Comparisons

Table 2: Electronic Effects of Substituents

Key Research Findings

- Synthetic Strategies : The target compound’s methoxy and sulfone groups necessitate orthogonal protection/deprotection steps, similar to triazole synthesis () and SiFA derivatives ().

- Spectroscopic Signatures : The absence of C=O in triazoles (IR ~1663–1682 cm⁻¹) contrasts with the target’s intact benzamide carbonyl .

- Biological Implications : The target’s methoxy groups may enhance solubility compared to chloro/fluoro agrochemicals but reduce membrane permeability .

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a phenyl ring with a 1,1-dioxidoisothiazolidin-2-yl moiety. The addition of methoxy groups enhances its lipophilicity and potential bioactivity.

Molecular Formula

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 342.39 g/mol

This compound exhibits biological activity primarily through the inhibition of bacterial enzyme activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to competitive inhibition and subsequent disruption of folic acid synthesis necessary for bacterial growth.

Biological Activity

Research indicates that this compound may possess various biological activities:

- Antimicrobial Activity : The sulfonamide structure suggests potential as an antimicrobial agent. Studies have shown that similar compounds can inhibit bacterial growth effectively.

- Enzyme Inhibition : Compounds with related structures have demonstrated the ability to inhibit indoleamine 2,3-dioxygenase (IDO), which is critical in cancer metabolism and immune response modulation .

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of sulfonamides found that derivatives similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 32-128 µg/mL for various strains.

Study 2: IDO Inhibition

Another research focused on the structure-activity relationship of phenyl benzenesulfonylhydrazides revealed that compounds with similar structural characteristics effectively inhibited IDO with IC50 values as low as 61 nM . This suggests that this compound may also target this pathway.

Data Table: Comparative Biological Activities

| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | Dihydropteroate synthase | TBD | Antimicrobial |

| Phenyl benzenesulfonylhydrazide | IDO | 61 | Anticancer |

| Sulfonamide derivative A | Dihydropteroate synthase | <100 | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves coupling 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine or DIPEA) in anhydrous THF or dichloromethane . Critical parameters include temperature control (0°C during coupling, gradual warming) and solvent choice to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures >95% purity, validated by HPLC and LCMS .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Confirms methoxy group positions (δ 3.8–4.0 ppm for OCH3) and aromatic protons adjacent to the dioxidoisothiazolidin moiety (δ 7.2–8.3 ppm) .

- IR Spectroscopy : Detects sulfone (S=O, ~1300 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

- Mass Spectrometry (ESI/MS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₉H₂₁N₂O₅S) .

Q. How does the dioxidoisothiazolidin moiety influence solubility and stability?

- Methodological Answer : The sulfone group enhances hydrophilicity, improving aqueous solubility compared to non-oxidized analogs. Stability studies (TGA/DSC) show decomposition >200°C, with sensitivity to strong oxidizing agents. Solubility profiles in DMSO, ethanol, and PBS (pH 7.4) should be quantified via UV-Vis spectrophotometry for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs with varying methoxy substituents?

- Methodological Answer : Comparative SAR analysis of analogs (e.g., 2,3-dimethoxy vs. 3,4,5-trimethoxy derivatives) reveals that methoxy positioning modulates steric hindrance and π-π stacking with target proteins. Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes to receptors like σ-2 or kinases. Validate with in vitro assays (e.g., IC₅₀ against cancer cell lines) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking : Use crystal structures (PDB) of target proteins (e.g., tubulin, bacterial RNA polymerase) to model binding. The dioxidoisothiazolidin group’s electron-withdrawing nature may enhance hydrogen bonding with active-site residues .

- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 metabolism to prioritize analogs for in vivo testing .

Q. What experimental designs address discrepancies in biological activity data across similar compounds?

- Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability. For example, conflicting antimicrobial results may arise from Gram-positive vs. Gram-negative specificity. Use checkerboard assays (synergy with antibiotics) and time-kill curves to clarify mechanisms . Contradictions in cytotoxicity data may require normalization to protein content (e.g., SRB assay) .

Q. How is X-ray crystallography applied to resolve the compound’s 3D conformation?

- Methodological Answer : Co-crystallize with target proteins (e.g., kinases) using hanging-drop vapor diffusion. Refinement via SHELXL (for small molecules) resolves bond lengths/angles, particularly the isothiazolidin ring’s puckering and amide planarity. Twinning and high-resolution data (<1.0 Å) improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.